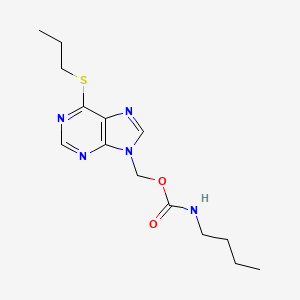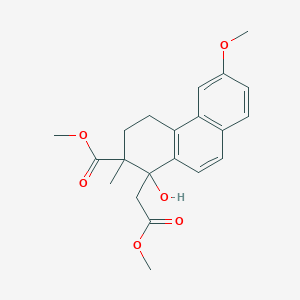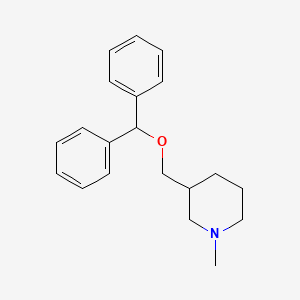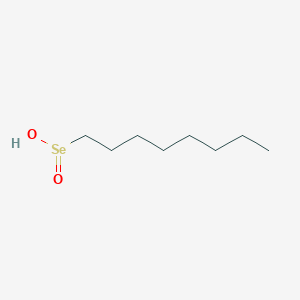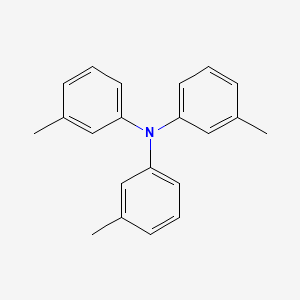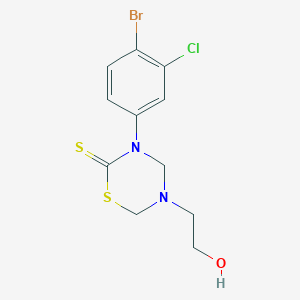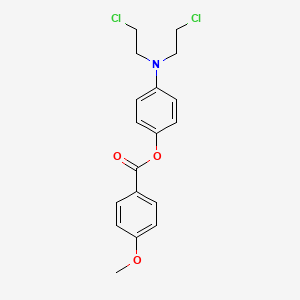
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate: is a synthetic organic compound that belongs to the class of aromatic esters It is characterized by the presence of a p-methoxybenzoate ester group and a bis(2-chloroethyl)amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate typically involves the following steps:
Formation of p-(Bis(2-chloroethyl)amino)phenol: This intermediate is prepared by reacting p-aminophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The p-(Bis(2-chloroethyl)amino)phenol is then esterified with p-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various nucleophiles replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic agents.
- Explored for its ability to interact with biological macromolecules and disrupt cellular processes.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in research for the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness:
- The presence of the p-methoxybenzoate ester group distinguishes p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate from other similar compounds.
- This unique structure may confer different reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
22953-57-7 |
|---|---|
Formule moléculaire |
C18H19Cl2NO3 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-2-14(3-7-16)18(22)24-17-8-4-15(5-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
Clé InChI |
HYSSJKYEXPISGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)


